molecular formula C12H18O B13516366 4-(3,5-Dimethylphenyl)butan-2-ol

4-(3,5-Dimethylphenyl)butan-2-ol

Cat. No.: B13516366
M. Wt: 178.27 g/mol
InChI Key: SELSZPVXLDHVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O It is a secondary alcohol with a phenyl group substituted at the fourth carbon of the butan-2-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(3,5-Dimethylphenyl)butan-2-ol involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent from 3,5-dimethylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with butan-2-one to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors for the Grignard reaction, followed by purification steps such as distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenyl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,5-Dimethylphenyl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)butan-2-ol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dimethylphenyl)butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its secondary alcohol group and phenyl substitution make it a versatile compound for various chemical reactions and applications .

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)butan-2-ol

InChI

InChI=1S/C12H18O/c1-9-6-10(2)8-12(7-9)5-4-11(3)13/h6-8,11,13H,4-5H2,1-3H3

InChI Key

SELSZPVXLDHVSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CCC(C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.